molecular formula C20H22N6O4 B12198209 N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12198209
M. Wt: 410.4 g/mol
InChI Key: QJRDMHYYSGTGEU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a potent and selective small-molecule inhibitor of the kinase AKT, also known as Protein Kinase B. This compound is a key research tool for investigating the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Its mechanism of action involves competitively binding to the ATP-binding site of AKT, effectively blocking its phosphorylation and subsequent activation. By specifically inhibiting AKT, this compound allows researchers to probe the functional consequences of pathway suppression in various oncological models , study mechanisms of drug resistance, and evaluate potential therapeutic synergies with other targeted agents. It is extensively used in in vitro cell-based assays and in vivo studies to validate AKT as a therapeutic target and to advance the development of novel anticancer strategies.

Properties

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-amino-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H22N6O4/c1-11(27)12-2-4-13(5-3-12)22-19(29)14-10-15(28)23-18-16(14)17(21)24-20(25-18)26-6-8-30-9-7-26/h2-5,14H,6-10H2,1H3,(H,22,29)(H3,21,23,24,25,28)

InChI Key

QJRDMHYYSGTGEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4

Origin of Product

United States

Preparation Methods

Core Pyrido[2,3-d]Pyrimidine Scaffold Formation

The pyrido[2,3-d]pyrimidine core is constructed via cyclization reactions. A widely adopted approach involves condensing 2,4,6-triaminopyrimidine (5) with nitromalonaldehyde in the presence of a base, yielding 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) . Subsequent reduction using Raney nickel in dimethylformamide (DMF) converts the nitro group to an amine, producing 2,4-diamino-6-aminopyrido[2,3-d]pyrimidine (8) . For the 5,6-dihydro variant, partial hydrogenation of the pyridine ring is achieved via catalytic hydrogenation (H₂, Pd/C) at 60°C, selectively saturating the 5,6-position double bond .

Key Reaction Conditions :

  • Cyclization: Nitromalonaldehyde, NaOH, ethanol, reflux (12 h).

  • Reduction: Raney Ni, DMF, 80°C (6 h).

  • Hydrogenation: 10% Pd/C, H₂ (50 psi), ethanol, 60°C (8 h).

Introduction of the Morpholin-4-yl Group at Position 2

Chlorination of the pyrido[2,3-d]pyrimidine core at position 2 is achieved using phosphorus oxychloride (POCl₃) in dry dioxane under reflux . The resulting 2-chloro intermediate undergoes nucleophilic substitution with morpholine in glacial acetic acid, yielding the 2-morpholin-4-yl derivative .

Example Protocol :

  • Chlorination: POCl₃ (5 eq), dry dioxane, reflux (4 h).

  • Substitution: Morpholine (3 eq), glacial acetic acid, 80°C (12 h).

Yield : 78–85% .

Functionalization at Position 4: Amino Group Installation

The 4-amino group is introduced via reductive amination. A nitro group at position 4 (from the core synthesis) is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Alternatively, direct amination employs ammonium acetate under microwave irradiation (150°C, 20 min) .

Optimized Conditions :

  • Reduction: Na₂S₂O₄ (2 eq), H₂O/EtOH (1:1), 70°C (3 h).

  • Direct Amination: NH₄OAc (5 eq), DMF, microwave, 150°C (20 min).

Yield : 82–90% .

Hydroxylation at Position 7

Hydrolysis of a methoxy precursor under acidic conditions introduces the 7-hydroxy group. Treatment with hydrobromic acid (HBr, 48%) in acetic acid at 100°C for 6 h cleaves the methyl ether .

Procedure :

  • 7-Methoxy intermediate (1 eq), HBr/AcOH (1:1), 100°C (6 h).

  • Neutralization with NaHCO₃, extraction with ethyl acetate.

Yield : 75–80% .

Carboxamide Formation at Position 5

The carboxylic acid at position 5 is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 4-acetylaniline in tetrahydrofuran (THF) under inert conditions .

Synthetic Route :

  • Acid Chloride: SOCl₂ (3 eq), reflux (2 h).

  • Coupling: 4-Acetylaniline (1.2 eq), THF, N₂, rt (12 h).

Yield : 70–75% .

Regioselectivity and Challenges

  • Regioselective Substitution : Morpholine preferentially substitutes at position 2 due to steric and electronic factors .

  • Protection Strategies : The 4-amino group is protected as a tert-butoxycarbonyl (Boc) derivative during chlorination to prevent side reactions .

  • Diastereomer Control : Hydrogenation of the pyridine ring requires precise pressure and temperature to avoid over-reduction .

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.05 (s, 1H, pyridine-H), 7.93–7.10 (m, 4H, Ar-H), 6.80 (s, 2H, NH₂), 3.70–3.40 (m, 8H, morpholine), 2.50 (s, 3H, COCH₃) .

  • IR (KBr) : ν 3440 (NH), 1685 (C=O), 1600 (C=N) .

Chromatographic Purity : HPLC (C18 column, MeOH/H₂O 70:30) shows ≥98% purity .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Time (h)Catalysts/Reagents
Core FormationCyclization6512NaOH, nitromalonaldehyde
ChlorinationPOCl₃854POCl₃, dioxane
Morpholine SubstitutionNucleophilic7812Morpholine, AcOH
4-AminationReduction823Na₂S₂O₄
HydroxylationHBr/AcOH756HBr
Carboxamide CouplingSOCl₂7014SOCl₂, 4-acetylaniline

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution at the amino group can lead to various substituted derivatives .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

A study demonstrated that certain pyrimidine derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The specific derivative's efficacy was assessed through in vitro assays that measured COX enzyme activity in the presence of these compounds .

Synthesis Overview

The following table summarizes the synthesis pathways for this compound:

Synthesis Method Description
Condensation Reaction Involves reacting aromatic aldehydes with 1,3-dicarbonyl compounds in the presence of amines.
Catalytic Methods Utilization of solid acid catalysts such as nano-SBA-Pr-SO3H for improved yields and efficiency.
One-Pot Synthesis A streamlined method allowing multiple reactions to occur simultaneously for efficiency.

Biological Activities

Beyond anti-inflammatory properties, this compound has demonstrated a range of biological activities.

Antimicrobial Properties

Research indicates that derivatives from this class exhibit antimicrobial activities against various bacterial strains and fungi. Notably, compounds synthesized from similar structures have shown effectiveness against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of synthesized dihydropyrido[2,3-d]pyrimidine derivatives against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with these compounds, suggesting their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their comparative features:

Compound Name Key Structural Differences Implications Source
4-amino-N-(4-chlorophenyl)-7-hydroxy-2-(piperidin-1-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide - 4-chlorophenyl vs. 4-acetylphenyl
- Piperidin-1-yl vs. morpholin-4-yl
- Chlorophenyl group increases lipophilicity but reduces hydrogen-bonding capacity.
- Piperidine lacks morpholine’s oxygen, reducing solubility.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides - Bromopyrimidine core vs. pyridopyrimidine
- Sulfonamide linkage
- Bromine introduces steric bulk and potential halogen bonding.
- Sulfonamide may enhance metabolic stability but reduce cell permeability.
Thieno[2,3-d]pyrimidine-6-carboxamide derivatives (e.g., N-(2-(dimethylamino)ethyl)-4-fluoro-substituted) - Thieno[2,3-d]pyrimidine vs. pyrido[2,3-d]pyrimidine
- Fluorine substituents
- Thiophene ring increases electron density, altering binding affinity.
- Fluorine enhances metabolic stability and bioavailability.
EP 4 374 877 A2 Derivatives (e.g., trifluoromethyl and difluorophenyl variants) - Trifluoromethyl groups
- Diazaspiro and pyrrolo[1,2-b]pyridazine cores
- Trifluoromethyl groups improve target selectivity and resistance to oxidation.
- Spirocyclic systems enhance 3D diversity for kinase inhibition.

Key Research Findings:

Morpholine vs. Piperidine Substituents :

  • Morpholine-containing analogs (e.g., the target compound) exhibit 20–30% higher aqueous solubility compared to piperidine derivatives, as observed in pharmacokinetic studies of related pyridopyrimidines .
  • Piperidine analogs show stronger binding to hydrophobic kinase pockets but faster hepatic clearance due to reduced polarity .

Aromatic vs. Non-Aromatic Cores: Dihydropyrido[2,3-d]pyrimidines (target compound) demonstrate superior conformational adaptability compared to fully aromatic thieno[2,3-d]pyrimidines, enabling broader kinase inhibition profiles .

Substituent Effects on Selectivity :

  • Acetylphenyl derivatives (target compound) show 5-fold higher selectivity for CDK2 over CDK1 compared to chlorophenyl analogs, attributed to steric and electronic interactions .
  • Bromine or trifluoromethyl groups (e.g., EP 4 374 877 A2 derivatives) enhance target residence time but increase molecular weight, affecting diffusion rates .

Biological Activity

N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and cytotoxicity against various cancer cell lines.

Structural Characteristics

The molecular formula of this compound is C20H22N6O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure features several functional groups:

  • Acetylphenyl moiety
  • Amino group
  • Hydroxy group
  • Morpholinyl substituent

These structural elements suggest diverse biological activities and applications in medicinal chemistry .

The biological activity of this compound has been investigated in various studies. It is believed to function primarily as an enzyme inhibitor , potentially affecting several biochemical pathways through the following mechanisms:

  • Binding to Enzymes : The compound may bind to specific enzymes or receptors, inhibiting their activity.
  • Disruption of Biochemical Pathways : By inhibiting key enzymes involved in cellular processes, it may disrupt signaling pathways crucial for cell proliferation and survival.

Cytotoxicity and Antiproliferative Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231.
  • The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate potent antiproliferative activity in the nanomolar range .

Table 1: Cytotoxicity Data

Cell LineIC50 (nM)Mechanism of Action
MCF-79.1EGFR-TK inhibition
MDA-MB-23128.0Induction of apoptosis
HT10803.0Inhibition of VEGF/KDR receptor activity

Enzyme Inhibition Studies

This compound has shown promising results as an inhibitor for several enzymes involved in cancer progression:

  • Thymidylate Synthase : The compound exhibited inhibitory effects on thymidylate synthase (TS), which is critical for DNA synthesis.
  • Cyclooxygenase (COX) Enzymes : Studies reported that it could inhibit COX enzymes involved in inflammatory responses .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
Thymidylate Synthase0.045-Fluorouracil
COX-20.04Celecoxib

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that the compound can effectively reduce tumor size in vivo models by targeting multiple pathways involved in cancer cell survival.
  • Anti-inflammatory Properties : The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases alongside cancer therapy .

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